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An In-Depth Technical Guide to DPI-4452: Structure and Chemical Properties

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Compound of Interest		
Compound Name:	DPI-4452	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI-4452 is a novel, first-in-class cyclic peptide-based theranostic agent designed to target carbonic anhydrase IX (CAIX), a cell surface protein highly expressed in a variety of solid tumors.[1][2][3][4][5] Its unique structure, incorporating a DOTA cage, allows for chelation with both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[6][7][8] This dual functionality enables a personalized medicine approach, allowing for the visualization of CAIX-expressing tumors and subsequent targeted radionuclide therapy.[9][10] Preclinical and early clinical studies have demonstrated the high affinity and selectivity of **DPI-4452** for CAIX, favorable pharmacokinetic properties including rapid systemic clearance, and significant anti-tumor efficacy in various cancer models.[3][7] This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental methodologies associated with **DPI-4452**.

Structure and Chemical Properties

DPI-4452 is a synthetically produced cyclic peptide. Its core structure is designed for high-affinity binding to the extracellular domain of carbonic anhydrase IX (CAIX).[3][11] A key feature of its design is the covalent attachment of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator, which serves as a stable cage for various radiometals.[1][3] While the precise amino acid sequence of the cyclic peptide component of **DPI-4452** is



proprietary, related patents for CAIX-targeting peptides describe sequences such as YNTNHVPLSPKY and NHYPLSP.[11]

Table 1: General Chemical Properties of **DPI-4452**

Property	Value	Reference(s)
Description	A CAIX-targeting cyclic peptide with a DOTA cage.	[3][4][6][12]
Developed By	3B Pharmaceuticals GmbH and Debiopharm International SA	[13][14]
Mechanism of Action	Binds to the extracellular domain of Carbonic Anhydrase IX (CAIX).	[3][12]
Theranostic Radionuclides	Gallium-68 (68Ga) for PET imaging, Lutetium-177 (177Lu) for therapy.	[6][8]

Mechanism of Action and Signaling Pathway

DPI-4452 exerts its effect by targeting carbonic anhydrase IX (CAIX), a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in many solid tumors in response to hypoxia or genetic alterations such as mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene.[5][7] CAIX plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[7] Under hypoxic conditions, tumor cells increase their glycolytic rate, leading to an accumulation of lactic acid and a decrease in intracellular pH. To counteract this, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively extruding acid from the cell. This process helps maintain a favorable intracellular pH for tumor cell survival while contributing to an acidic tumor microenvironment, which promotes tumor invasion and metastasis.[7]

By binding to the extracellular domain of CAIX, **DPI-4452**, when chelated with a therapeutic radionuclide like 177Lu, delivers a cytotoxic radiation payload directly to the tumor cells, leading to cell death. The diagnostic counterpart, for instance 68Ga-**DPI-4452**, allows for non-



invasive visualization of CAIX-expressing tumors via Positron Emission Tomography (PET), enabling patient selection and treatment monitoring.

CAIX Signaling Pathway and **DPI-4452** Targeting

Quantitative Data

The following tables summarize the key quantitative data reported for **DPI-4452** and its radiolabeled analogues.

Table 2: In Vitro Binding Affinity and Inhibition

Parameter	Species	Value	Reference(s)
IC ₅₀ (recombinant hCAIX)	Human	130 nM	[12]
KD (DPI-4452)	Human	0.25 nM	[13]
KD ([natLu]Lu-DPI- 4452)	Human	0.16 nM	[13]
KD ([natGa]Ga-DPI- 4452)	Human	0.20 nM	[13]
KD ([111In]In-DPI- 4452)	Human (CHO-hCAIX cells)	0.3 nM	[12]
KD ([111In]In-DPI- 4452)	Canine (CHO-cCAIX cells)	0.3 nM	[12]
KD ([111In]In-DPI- 4452)	Murine (CHO-mCAIX cells)	63 nM	[12]
Selectivity vs. CA IV, XII, XIV	Human	KD > 2000 nM	[13]

Table 3: In Vivo Tumor Uptake and Efficacy



Model	Compound	Max. Tumor Uptake (Time)	Tumor Growth Inhibition	Reference(s)
HT-29 Xenograft (CRC)	[111In]In-DPI- 4452	2 hours	-	[7]
SK-RC-52 Xenograft (ccRCC)	[111In]In-DPI- 4452	1 hour	-	[7]
HT-29 Xenograft (CRC)	[177Lu]Lu-DPI- 4452	-	Significant	[12]
SK-RC-52 Xenograft (ccRCC)	[177Lu]Lu-DPI- 4452	-	Significant	[12]
ccRCC Patients (n=3)	[68Ga]Ga-DPI- 4452	Mean SUVmax 64.6 (1 hour)	-	[10]

Table 4: Pharmacokinetics

Species	Dose	Elimination Half-life	Reference(s)
Mice	0.7 mg/kg (i.v.)	0.28 hours	[7]
Mice	5.5 mg/kg (i.v.)	0.47 hours	[7]
Dogs	0.1 mg/kg (i.v.)	-	[12]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical and clinical evaluation of **DPI-4452**.

Synthesis and Purification of DPI-4452

While the specific synthesis protocol for the cyclic peptide of **DPI-4452** is not publicly disclosed, it is likely produced using solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The DOTA chelator is then conjugated to the peptide.





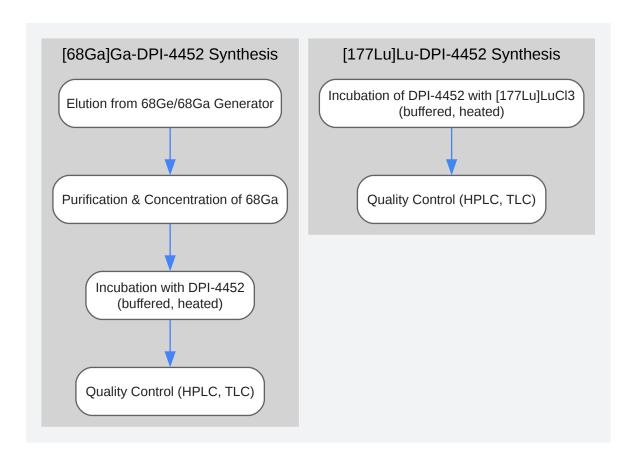
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General Synthesis Workflow for **DPI-4452**

Radiolabeling of DPI-4452

Labeling of **DPI-4452** with Gallium-68 is typically performed using an automated synthesis module.[9] The process involves the elution of 68Ga from a 68Ge/68Ga generator, purification and concentration of the 68Ga, followed by incubation with **DPI-4452** in a buffered solution at an elevated temperature.

Lutetium-177 labeling involves the incubation of **DPI-4452** with [177Lu]LuCl3 in a suitable buffer at a specific pH and temperature to facilitate chelation.



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General Radiolabeling Workflows

In Vitro Assays

The inhibitory activity of **DPI-4452** on the enzymatic function of CAIX is assessed using a colorimetric assay.[7] This assay measures the ability of the compound to inhibit the CAIX-catalyzed hydration of a substrate.

Surface Plasmon Resonance (SPR) is employed to determine the binding kinetics (KD, kon, koff) of **DPI-4452** to recombinant CAIX protein.[11] Cell-based binding assays using cells engineered to express CAIX (e.g., CHO-hCAIX) are also performed to determine the binding affinity in a more biologically relevant system.[12]

In Vivo Studies

Human cancer cell lines known to express CAIX, such as HT-29 (colorectal cancer) and SK-RC-52 (clear cell renal cell carcinoma), are subcutaneously implanted into immunodeficient mice.[7][12] These models are used to evaluate the biodistribution, tumor uptake, and antitumor efficacy of radiolabeled **DPI-4452**.

Radiolabeled **DPI-4452** is administered intravenously to tumor-bearing mice or healthy larger animals (e.g., Beagle dogs). The distribution of radioactivity in various organs and the tumor is quantified over time using imaging techniques such as PET/CT (for 68Ga) and SPECT/CT (for 111In or 177Lu).[7]

In human studies, the absorbed radiation dose to various organs is estimated from the biodistribution data obtained from PET/CT imaging. Software such as OLINDA/EXM is used for these calculations.

Conclusion

DPI-4452 represents a promising advancement in the field of theranostics for CAIX-expressing solid tumors. Its well-defined chemical structure, coupled with a robust mechanism of action, has demonstrated significant potential in preclinical and early clinical evaluations. The data presented in this guide underscore the high affinity, selectivity, and favorable pharmacokinetic profile of **DPI-4452**, making it a strong candidate for further clinical development. The detailed experimental protocols provide a foundation for researchers to understand and potentially replicate the key studies that have defined the properties of this innovative compound. As



clinical trials progress, **DPI-4452** holds the promise of becoming a valuable tool in the personalized treatment of a range of challenging cancers.

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